
Perfluoroeicosane
Descripción general
Descripción
Synthesis Analysis
The synthesis of perfluorinated compounds, including perfluoroeicosane, often involves the careful control of elemental fluorination reactions. A related synthesis approach is demonstrated in the preparation of perfluorocryptand [222] and perfluoro macrocycles by Clark et al. (1990) and Lin et al. (1994), highlighting the controlled reactions of elemental fluorine to create stable, inert compounds with potential applications across various fields (Clark, Lin, Maleknia, & Lagow, 1990) (Lin, Lin, Clark, Lagow, Larson, Simonsen, Lynch, Brodbelt, Maleknia, & Liou, 1994).
Molecular Structure Analysis
Perfluoroeicosane's molecular structure is characterized by a fully fluorinated carbon chain, which contributes to its exceptional chemical stability and inertness. Studies on related perfluorinated compounds offer insights into the impact of fluorination on molecular conformation and electronic environment, as seen in the work on perfluorinated linear alkanes by Schwarz, Seelig, & Künnecke (2004), who used NMR techniques to elucidate the physical behavior of these compounds (Schwarz, Seelig, & Künnecke, 2004).
Chemical Reactions and Properties
Perfluoroeicosane, like other perfluoroalkanes, exhibits a range of chemical reactions and properties that stem from its perfluorinated structure. The synthesis and reactions of perfluorocryptand [222] exemplify the type of chemical behavior typical of these compounds, including their reactions with nitric oxide and hydrogen bromide (Clark, Lin, Maleknia, & Lagow, 1990).
Physical Properties Analysis
The physical properties of perfluoroeicosane are influenced by its perfluorinated structure, leading to unique characteristics such as low surface tension and the ability to dissolve gases. Tsai (2009) discusses the environmental and health hazards of liquid perfluoro-n-alkanes, highlighting their physical properties and potential as greenhouse gases (Tsai, 2009).
Chemical Properties Analysis
Perfluoroeicosane's chemical properties, including its reactivity and interaction with other substances, are largely defined by its fully fluorinated carbon chain. The study by Tsubakihara & Yasuniwa (1992) on the high-pressure X-ray measurement of n-perfluoroeicosane provides insight into its chemical properties under varying conditions, demonstrating changes in molecular packing and phase transitions under high pressure (Tsubakihara & Yasuniwa, 1992).
Aplicaciones Científicas De Investigación
Perfluoroeicosane is a chemical compound with the formula C20F42 . It’s a type of perfluorocarbon (PFC), which are compounds consisting of carbon and fluorine atoms. PFCs are known for their stability, non-reactivity, and ability to withstand high temperatures .
-
Coatings
- Field : Various industries such as aerospace, automotive, and electronics .
- Application : Perfluoroeicosane and its derivatives are used as fluorinated coatings for various substrates, such as metals, plastics, glass, and textiles . The coatings provide a durable and non-stick surface that resists fouling, corrosion, and wear .
- Methods : The coatings can be applied by various methods, such as spraying, dipping, or electrostatic deposition . The coatings can also be combined with other functional additives, such as antimicrobial agents, self-healing agents, or nanoparticles, to enhance their properties .
- Results : The coatings have excellent weatherability and UV stability, which makes them suitable for outdoor applications .
-
Lubricants
- Field : Mechanical systems such as bearings, gears, pumps, and valves .
- Application : Perfluoroeicosane and its derivatives are used as fluorinated lubricants . The lubricants provide a low-friction and wear-resistant film that reduces the energy consumption and prolongs the lifespan of the system .
- Methods : The lubricants can be formulated with other additives, such as anti-wear agents, extreme pressure agents, or viscosity modifiers, to tailor their properties .
- Results : The lubricants have a high thermal stability and chemical resistance, which makes them suitable for high-temperature and harsh environments .
-
Heat Transfer Fluid
- Field : Electronics applications such as computer cooling systems .
- Application : Perfluoroeicosane is used as a heat transfer fluid .
- Methods : It is typically used in cooling systems where it absorbs heat from components and transfers it away to prevent overheating .
- Results : Effective cooling of electronic components, preventing overheating and enhancing performance .
-
Dielectric Fluid
- Field : High-voltage transformers and capacitors .
- Application : Perfluoroeicosane is used as a dielectric fluid .
- Methods : It is used in high-voltage equipment where it provides electrical insulation and prevents arcing .
- Results : Enhanced safety and performance of high-voltage electrical equipment .
-
Surfactants
- Field : Various industries such as detergents, emulsions, and foams .
- Application : Perfluoroeicosane and its derivatives are used as fluorinated surfactants . The surfactants lower the surface tension between two liquids or a liquid and a solid, which enhances the wetting, spreading, and dispersing properties .
- Methods : The surfactants can be formulated with other components, such as solvents, builders, or thickeners, to tailor their properties .
- Results : The surfactants have a high stability and compatibility, which makes them suitable for various applications .
-
Breathable Fluid
- Field : Medical applications such as liquid ventilation .
- Application : Perfluoroeicosane is used as a breathable fluid in partial liquid ventilation . It has a high oxygen and carbon dioxide solubility, which allows it to transport gases in and out of the lungs .
- Methods : It is typically used in a liquid ventilator, where it fills the lungs and facilitates gas exchange .
- Results : Effective ventilation and oxygenation of patients with respiratory distress syndrome .
Safety And Hazards
Perfluoroeicosane can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-dotetracontafluoroicosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20F42/c21-1(22,3(25,26)5(29,30)7(33,34)9(37,38)11(41,42)13(45,46)15(49,50)17(53,54)19(57,58)59)2(23,24)4(27,28)6(31,32)8(35,36)10(39,40)12(43,44)14(47,48)16(51,52)18(55,56)20(60,61)62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXNCJNDCDTRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20F42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191024 | |
| Record name | Dotetracontafluoroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroeicosane | |
CAS RN |
37589-57-4 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-Dotetracontafluoroeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37589-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotetracontafluoroicosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotetracontafluoroicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dotetracontafluoroicosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoroeicosane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS86JEB4VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
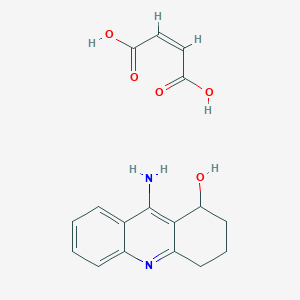
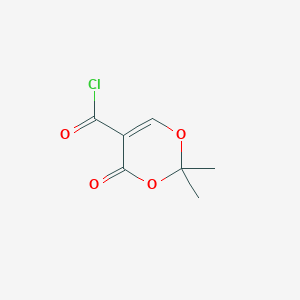

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)

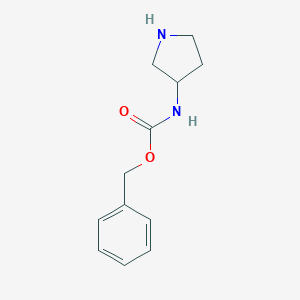

![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
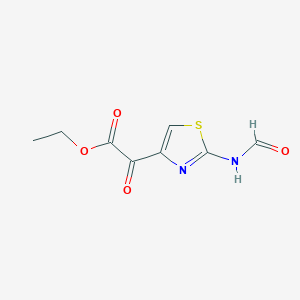
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)
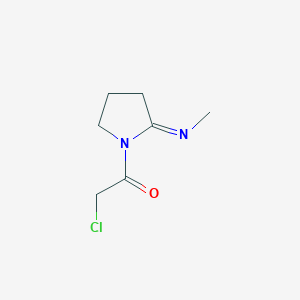
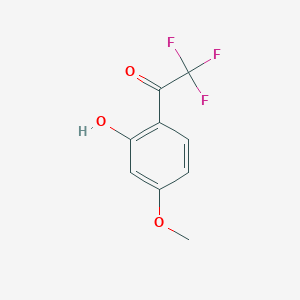
![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)